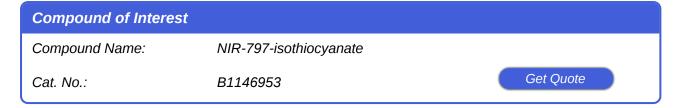


NIR-797-isothiocyanate: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-797-isothiocyanate is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of compounds.[1][2] Its isothiocyanate reactive group allows for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amine groups.[3][4][5] The resulting fluorescent conjugates are valuable tools for a range of applications in biological research and drug development, particularly in in vivo imaging, due to the low autofluorescence of tissues in the NIR spectrum.[6] This guide provides a comprehensive overview of the technical properties and common applications of NIR-797-isothiocyanate.

Core Properties

NIR-797-isothiocyanate is a synthetic, water-soluble dye with a molecular weight of 880.14 g/mol and a chemical formula of C₄₅H₅₀N₃NaO₆S₄. It is typically supplied as a powder and should be stored under desiccating conditions at -20°C for long-term stability.

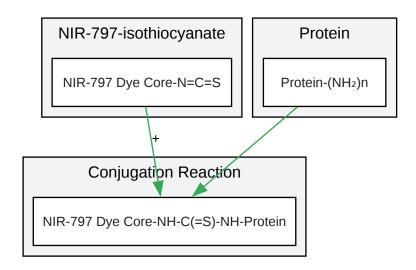
Quantitative Data Summary



Property	Value	Reference
Molecular Weight	880.14 Da	
Molecular Formula	C45H50N3NaO6S4	
CAS Number	152111-91-6	
Excitation Wavelength (λex)	795 nm (in 0.1 M phosphate, pH 7.0)	[7]
Emission Wavelength (λem)	817 nm (in 0.1 M phosphate, pH 7.0)	[7]
Purity	>90%	
Solubility	Soluble in ethanol	

Chemical Structure and Labeling Reaction

The isothiocyanate group (-N=C=S) of **NIR-797-isothiocyanate** reacts with primary amine groups (-NH₂) present on proteins, primarily on lysine residues and the N-terminus, to form a stable thiourea linkage. This covalent bond ensures the permanent attachment of the fluorescent dye to the target molecule.



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Chemical reaction of NIR-797-isothiocyanate with a protein.



Experimental ProtocolsProtein and Antibody Conjugation

This protocol is adapted from established methods for conjugating isothiocyanate dyes to proteins and antibodies.[4][8][9]

Materials:

- NIR-797-isothiocyanate
- Protein or antibody to be labeled (in an amine-free buffer, e.g., PBS)
- Anhydrous dimethyl sulfoxide (DMSO)
- 0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Protein Preparation:
 - Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[8]
 - If the buffer contains amines (e.g., Tris) or sodium azide, dialyze the protein against PBS overnight at 4°C.[4]
- Dye Preparation:
 - Immediately before use, dissolve NIR-797-isothiocyanate in anhydrous DMSO to a concentration of 1 mg/mL.[4]
- Conjugation Reaction:



- Adjust the pH of the protein solution to 9.0-9.5 by adding the 0.5 M Carbonate-Bicarbonate buffer.[8]
- Slowly add the dissolved NIR-797-isothiocyanate solution to the protein solution while gently stirring. A molar excess of 10-20 fold of dye to protein is a common starting point, but the optimal ratio may need to be determined empirically.[3][9]
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C,
 protected from light.[3][8]

Purification:

- Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[4]
- The first colored band to elute will be the conjugated protein.
- Collect the fractions containing the labeled protein.
- Characterization (Optional):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for NIR-797-isothiocyanate).

Cell Labeling for In Vivo Imaging

This protocol is based on methods for labeling T-cells with **NIR-797-isothiocyanate** for in vivo tracking.

Materials:

- NIR-797-isothiocyanate stock solution (in DMSO)
- Cell suspension (e.g., lymphocytes) in serum-free medium or PBS
- Phosphate-buffered saline (PBS)
- Fetal Bovine Serum (FBS) or complete cell culture medium



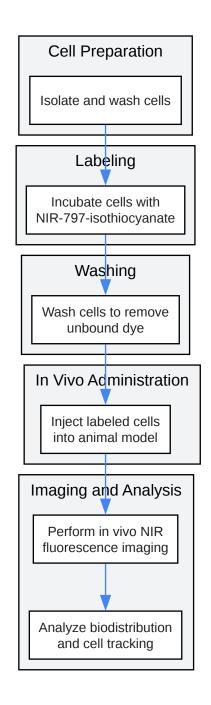
Procedure:

- Cell Preparation:
 - Wash the cells once with sterile PBS or serum-free medium to remove any residual serum proteins.
 - Resuspend the cells at the desired concentration in serum-free medium or PBS.
- Labeling:
 - Add the NIR-797-isothiocyanate stock solution to the cell suspension to achieve the desired final concentration (e.g., 20 μM).
 - Incubate the cells for 15-30 minutes at room temperature, protected from light.
- Washing:
 - Dilute the cell suspension with 15-20 mL of PBS containing 1% FBS or complete medium.
 - Centrifuge the cells and discard the supernatant.
 - Repeat the washing step 2-3 times to remove any unbound dye.
- · Resuspension:
 - Resuspend the labeled cells in the appropriate medium for downstream applications, such as injection for in vivo imaging.

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for labeling cells with **NIR-797-isothiocyanate** and subsequent in vivo imaging.





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Workflow for in vivo cell tracking with **NIR-797-isothiocyanate**.

Signaling Pathways

Currently, there is no evidence to suggest that **NIR-797-isothiocyanate** is directly involved in or modulates any specific signaling pathways. Its primary function is as a fluorescent label for tracking and visualization of biomolecules and cells.



Conclusion

NIR-797-isothiocyanate is a valuable tool for researchers in various fields, offering a reliable method for labeling biomolecules for near-infrared fluorescence applications. Its utility in in vivo imaging makes it particularly relevant for studies in immunology, oncology, and drug development. By following the detailed protocols and understanding the core properties outlined in this guide, researchers can effectively utilize this dye to advance their scientific investigations.

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